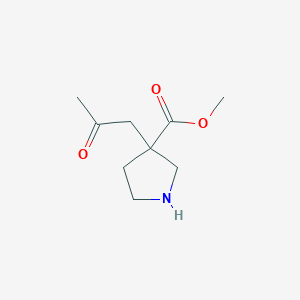
3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide
Übersicht
Beschreibung
3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide, also known as TFMPP, is a synthetic compound that belongs to the class of phenylpiperazine derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications. TFMPP has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide involves its interaction with serotonin receptors in the brain. 3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide acts as an agonist on the 5-HT1A and 5-HT2A receptors, which results in an increase in the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, anxiety, and cognition. 3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide's interaction with serotonin receptors leads to the activation of downstream signaling pathways, which results in changes in neuronal activity.
Biochemische Und Physiologische Effekte
3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide's interaction with serotonin receptors leads to changes in neuronal activity, which results in various biochemical and physiological effects. 3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide has been shown to increase the levels of serotonin in the brain, which can lead to changes in mood and anxiety levels. 3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide has also been shown to affect cognitive function, specifically memory and learning. 3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide's effects on cognitive function are thought to be due to its interaction with the 5-HT2A receptors, which are involved in the regulation of cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide has several advantages and limitations for lab experiments. One of the advantages of 3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide is its specificity for serotonin receptors, which makes it a useful tool for studying the role of serotonin in the brain. 3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide's agonistic effects on serotonin receptors make it a useful tool for studying the effects of serotonin on mood, anxiety, and cognition. However, 3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide's effects on other neurotransmitter systems, such as dopamine and norepinephrine, may limit its use in certain experiments.
Zukünftige Richtungen
3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide has several potential future directions for scientific research. One potential direction is the development of new drugs based on 3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide's structure. 3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide's interaction with serotonin receptors makes it a potential candidate for the development of new antidepressants and anxiolytics. Another potential direction is the study of 3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide's effects on other neurotransmitter systems, such as dopamine and norepinephrine. Understanding the effects of 3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide on these systems may lead to the development of new drugs for the treatment of various neurological disorders. Finally, the study of 3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide's effects on cognitive function may lead to the development of new drugs for the treatment of cognitive disorders such as Alzheimer's disease.
Conclusion:
In conclusion, 3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. 3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide's interaction with serotonin receptors makes it a potential candidate for the development of new drugs for the treatment of various neurological disorders. 3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide's effects on cognitive function and other neurotransmitter systems may also lead to the development of new drugs for the treatment of cognitive disorders and other neurological disorders. However, further research is needed to fully understand the potential therapeutic applications of 3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide.
Synthesemethoden
3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide can be synthesized through a multi-step process involving the reaction of 3,4,5-Trimethoxybenzoic acid with trifluoromethylphenylpiperazine in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide has been widely used in scientific research for its potential therapeutic applications. It has been studied for its effects on the central nervous system, particularly its interaction with serotonin receptors. 3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide exhibits agonistic effects on serotonin receptors, specifically 5-HT1A and 5-HT2A receptors. These receptors are involved in the regulation of mood, anxiety, and cognition. 3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide has also been studied for its potential use in the treatment of depression, anxiety disorders, and schizophrenia.
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO4/c1-23-13-7-10(8-14(24-2)15(13)25-3)16(22)21-12-6-4-5-11(9-12)17(18,19)20/h4-9H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGMXIDDVMFDMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethoxy-N-(3-(trifluoromethyl)phenyl)benzamide | |
CAS RN |
1543-72-2 | |
| Record name | 3,4,5-TRIMETHOXY-N-(3-(TRIFLUOROMETHYL)PHENYL)BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(5-chloro-2-methoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2987231.png)




![3-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2987238.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2987240.png)
![N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[6-methyl-4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2987241.png)
![2-[(5-Cyano-6-methoxypyridin-3-yl)-(cyclopropylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2987243.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2987250.png)
![7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2987251.png)
![2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2987253.png)